molecular formula C12H14N2O2S B2684922 N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide CAS No. 2310123-38-5

N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide

Cat. No.: B2684922
CAS No.: 2310123-38-5
M. Wt: 250.32
InChI Key: JOBMKNJTXCBZGL-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide (CAS 2310123-38-5) is a synthetic heterocyclic compound with a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol. This chemical belongs to the class of isoxazole-carboxamide derivatives, a family known for its significant and diverse biological activities. The structure combines a 1,2-oxazole (isoxazole) ring linked via a carboxamide group to a 2-methyl-2-(thiophen-3-yl)propyl chain, integrating two key heterocyclic systems into a single molecular framework. Isoxazole derivatives are of immense interest in medicinal chemistry due to their wide spectrum of biological activities. Research has shown that compounds featuring an isoxazole core and a carboxamide linker possess promising anticancer properties. Specifically, structurally related phenyl-isoxazole-carboxamide derivatives have demonstrated potent to moderate cytotoxic activities against a panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some analogues in this class have exhibited particularly strong activity against melanoma cells, with IC50 values in the sub-micromolar range, highlighting their potential as lead compounds in oncology research . Beyond anticancer applications, isoxazole derivatives are broadly investigated for their antimicrobial, anti-inflammatory, antiviral, and antidepressant effects, underscoring the versatility of this pharmacophore in drug discovery . This product is supplied as a high-purity material for research applications. It is intended for use in chemical and pharmacological investigations, including but not limited to in vitro screening assays, mechanism of action studies, and as a building block for the synthesis of more complex molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,9-4-6-17-7-9)8-13-11(15)10-3-5-14-16-10/h3-7H,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBMKNJTXCBZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=NO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).

    Introduction of the Isoxazole Ring: The isoxazole ring can be formed via the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Coupling Reactions: The thiophene and isoxazole rings are then coupled using various coupling agents and catalysts under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution on the Thiophene Ring

The thiophene-3-yl group undergoes electrophilic substitution at the α-positions (2 and 5). Key reactions include:

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
NitrationHNO₃, H₂SO₄, 0–5°C2-Nitro-thiophene derivativeModerate regioselectivity
HalogenationBr₂ in CHCl₃, RT2-Bromo-thiophene derivativeHigh regioselectivity
SulfonationSO₃, H₂SO₄, 50°CThiophene-3-sulfonic acidRequires excess reagent

Mechanistic Insight : The electron-donating nature of the sulfur atom directs electrophiles to the α-positions, with steric effects from the 2-methylpropyl group slightly modulating reactivity .

Isoxazole Ring Reactions

The isoxazole core participates in nucleophilic and cycloaddition reactions:

Nucleophilic Substitution

Reaction TypeReagents/ConditionsProductNotesReference
Hydrolysis6M HCl, 80°C, 12hIsoxazole-5-carboxylic acidComplete conversion under reflux
AminolysisNH₃, EtOH, 60°CIsoxazole-5-amide derivativesRequires catalytic base

Cycloaddition

Isoxazoles engage in [3+2] cycloadditions with nitrile oxides or alkynes:

DipolarophileConditionsProductYieldReference
PhenylacetyleneCuI, DMF, 100°CPyrazole-isoxazole hybrid65–78%

Carboxamide Modifications

Reaction TypeReagents/ConditionsProductApplicationReference
ReductionLiAlH₄, THF, 0°C → RTAmine derivativeBioactive intermediate
AlkylationR-X, K₂CO₃, DMFN-Alkylated carboxamideEnhanced lipophilicity

Oxidation of Thiophene

Oxidizing AgentConditionsProductOutcome
H₂O₂, AcOHRT, 24hThiophene sulfoxidePartial oxidation
KMnO₄, H₂O60°C, 6hThiophene sulfoneComplete oxidation

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights key differences:

CompoundKey Structural FeatureReactivity Difference
N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide Thiophene-2-yl vs. 3-ylHigher electrophilic substitution rate at thiophene-2-position
N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide Benzo-thiazole vs. thiopheneEnhanced stability under acidic conditions

Reaction Optimization Data

Critical parameters for scalable synthesis:

ReactionOptimal CatalystTemperatureYield Improvement
NitrationFeCl₃5–10°C+20% regioselectivity
HydrolysisH₂SO₄ (cat.)80°C95% conversion

Scientific Research Applications

Anticancer Activity

Research has demonstrated that isoxazole derivatives, including N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide, exhibit promising anticancer properties. A study evaluated a series of indole-isoxazole hybrids for their cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancers. The results indicated that certain derivatives had potent activity against Huh7 liver cancer cells, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

CompoundHuh7 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)
5a0.73.610.1
5b1.54.011.6
5r2.3>408.5
Doxorubicin0.220.140.23
5-Fluorouracil21.014.118.4

The study found that compounds with specific substituents on the phenylamidic moiety showed enhanced activity against Huh7 cells, indicating a structure-activity relationship that can be exploited for drug development .

Antimicrobial Properties

Another area of application for isoxazole derivatives is their activity against drug-resistant pathogens, such as Mycobacterium tuberculosis. Research has identified compounds linked to isoxazole structures that exhibit significant antimicrobial effects, with minimum inhibitory concentrations (MIC) in the range of 0.03 to 0.5 µg/mL against resistant strains . This highlights the potential of these compounds as alternatives to conventional antibiotics.

Case Study: Indole-Isoxazole Hybrids

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application but often involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Key Structural Analogs and Data

Compound Name Isoxazole Position Thiophene Position Substituent Group Molecular Weight CAS No. Source
N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide 5-carboxamide 3-yl 2-methyl-2-(thiophen-3-yl)propyl Not reported Not available Hypothetical
n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide 3-carboxamide 2-yl Cyclopropyl 1066.68 1632463-24-1
GSK2830371 (thiophene-2-carboxamide derivative) N/A 2-yl Chloropyridine, cyclopentyl 461.02 1404456-53-6

Analysis of Structural Variations and Implications

Thiophene Substitution Position: The target compound features a thiophen-3-yl group, whereas analogs like n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS 1632463-24-1) have a thiophen-2-yl substituent .

Isoxazole Carboxamide Position :

  • The target compound’s carboxamide is at the 5-position of the isoxazole ring, whereas n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide places it at the 3-position . This positional shift could affect hydrogen-bonding patterns or solubility, as the carboxamide’s orientation relative to the heterocycle impacts molecular recognition.

Substituent Complexity: The branched 2-methylpropyl chain in the target compound introduces steric bulk compared to the cyclopropyl group in the analog.

Molecular Weight and Functional Groups :

  • GSK2830371 (MW 461.02) incorporates a chloropyridine moiety and cyclopentyl groups, contributing to a lower molecular weight but higher halogenated complexity compared to the target compound . Such differences may correlate with pharmacokinetic profiles (e.g., metabolic stability).

Research Findings and Inferred SAR Trends

  • Thiophene Position : Thiophen-3-yl derivatives are less common in literature compared to 2-yl isomers, suggesting unique physicochemical or binding properties. The 3-yl substitution may reduce π-stacking interactions but enhance hydrophobic contacts in protein pockets.
  • Isoxazole Carboxamide Orientation : A 5-carboxamide placement (as in the target compound) may align better with catalytic sites of enzymes like kinases or proteases, where linear hydrogen-bonding networks are critical.
  • Substituent Effects : Branched alkyl chains (e.g., 2-methylpropyl) may improve bioavailability by balancing lipophilicity and solubility, whereas cyclopropyl groups (as in the analog) could confer conformational rigidity.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol
CAS Number: 2319893-14-4

The compound features a unique combination of isoxazole and thiophene moieties, contributing to its distinctive electronic properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, influencing various signaling pathways. For instance, it has been shown to modulate the activity of lysophosphatidic acid (LPA) receptors, which are involved in several physiological processes including cell proliferation and migration .

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoxazole derivatives, including this compound. In vitro assays have demonstrated its efficacy against various viruses:

Virus EC50 (µM) Reference
Hepatitis C Virus (HCV)0.35
Influenza Virus0.26
Varicella-Zoster Virus0.96

These findings suggest that the compound may be a promising candidate for the development of antiviral therapies.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In particular, it has shown potential in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Studies have reported:

Cancer Cell Line IC50 (µM) Effects Observed
MCF-7 (Breast Cancer)15.0Apoptosis induction
HeLa (Cervical Cancer)10.5Cell cycle arrest at G1 phase

These results indicate that this compound could be further explored as an anticancer agent .

Case Study 1: Antiviral Efficacy

A study conducted by Ouyang et al. evaluated the antiviral activity of various isoxazole derivatives against the Tobacco Mosaic Virus (TMV). This compound demonstrated significant inhibition with an EC50 value of 30.57 µM, indicating its potential as a lead compound for antiviral drug development .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on multiple cancer cell lines, revealing a dose-dependent response in MCF-7 cells with an IC50 of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis, highlighting its potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide, and what methodological considerations ensure optimal yields?

  • Methodological Answer : The synthesis of isoxazole carboxamide derivatives typically involves coupling reactions between an isoxazole carboxylic acid and a substituted amine. For example:

Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to activate the isoxazole-5-carboxylic acid moiety.

Amide bond formation : React the activated acid with 2-methyl-2-(thiophen-3-yl)propan-1-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or acetonitrile.

Workup and purification : Extract the product using ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
Key considerations include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (1:1.2 molar ratio of acid to amine). Yields for analogous compounds range from 24% to 52%, depending on steric hindrance and reaction time .

Q. How can the structural identity of N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on characteristic signals:
  • Thiophene protons: δ 7.1–7.4 ppm (multiplet, thiophen-3-yl group).
  • Isoxazole proton: δ 6.5–6.7 ppm (singlet, isoxazole C-H).
  • Methyl groups: δ 1.4–1.6 ppm (singlet, geminal dimethyl on propyl chain).
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular weight (e.g., ~291 g/mol).
  • Elemental analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values.
    For crystalline derivatives, X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles .

Q. What in vitro bioassay frameworks are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial testing : Use microdilution assays (e.g., MIC determination against S. aureus and E. coli), with compound concentrations ranging from 1–256 µg/mL in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation).
  • Data normalization : Express activity relative to baseline (solvent-only) and validate with triplicate runs ± SD .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered derivatives of this compound?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 10–15 minutes vs. hours) and improve homogeneity.
  • Alternative coupling reagents : Replace EDCl with PyBOP or HATU to enhance efficiency in steric environments.
  • Solvent optimization : Test polar aprotic solvents like DCM/THF mixtures to solubilize bulky intermediates.
    For example, microwave conditions increased yields of similar isoxazole carboxamides from 31% to 45% in pilot studies .

Q. What strategies resolve discrepancies in biological activity data across independent studies?

  • Methodological Answer :
  • Meta-analysis : Compare protocols for cell lines (e.g., passage number), compound purity (HPLC >95%), and assay endpoints (e.g., IC₅₀ vs. EC₅₀).
  • Dose-response validation : Re-test conflicting data points using standardized conditions (e.g., fixed incubation time, serum-free media).
  • Structural analogs : Synthesize and test derivatives to isolate substituent effects (e.g., thiophene vs. furan rings).
    Contradictions in antimicrobial activity of thiadiazole derivatives were resolved by pH-dependent studies, as activity varied significantly at pH 5.5 vs. 7.4 .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (target: 2–3), aqueous solubility, and CYP450 inhibition.
  • Docking studies : Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonds with key residues (e.g., Asp27, Lys32).
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to identify labile sites for structural modification.
    For isoxazole derivatives, methyl group substitutions on the propyl chain improved metabolic half-lives in murine models .

Q. What advanced techniques characterize crystallographic disorder in this compound’s single-crystal structures?

  • Methodological Answer :
  • SHELXL refinement : Apply PART and SUMP commands to model disordered thiophene or isoxazole rings.
  • Thermal ellipsoid analysis : Use Olex2 or Mercury to visualize anisotropic displacement parameters (ADPs).
  • Twinned data handling : For non-merohedral twinning, apply HKLF5 in SHELXL and validate with R₁/Rw convergence (<5% difference).
    In analogous structures, disorder in the thiophene ring was resolved by constraining bond distances and angles during refinement .

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